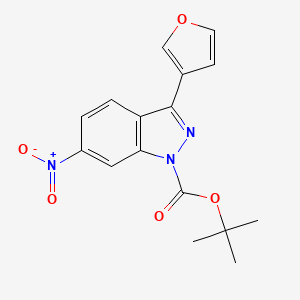
3-Furan-3-yl-6-nitro-indazole-1-carboxylic acid tert-butyl ester
Description
tert-Butyl 3-(furan-3-yl)-6-nitroindazole-1-carboxylate: is a complex organic compound that features a furan ring, a nitro group, and an indazole core
Properties
Molecular Formula |
C16H15N3O5 |
|---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
tert-butyl 3-(furan-3-yl)-6-nitroindazole-1-carboxylate |
InChI |
InChI=1S/C16H15N3O5/c1-16(2,3)24-15(20)18-13-8-11(19(21)22)4-5-12(13)14(17-18)10-6-7-23-9-10/h4-9H,1-3H3 |
InChI Key |
NQMOPWAZTYIOGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C3=COC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(furan-3-yl)-6-nitroindazole-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(furan-3-yl)-6-nitroindazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The furan ring can participate in hydrogenation reactions.
Substitution: The indazole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Reagents such as halogens and nitrating agents are employed.
Major Products Formed:
Oxidation: Formation of amine derivatives.
Reduction: Hydrogenated furan derivatives.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, tert-butyl 3-(furan-3-yl)-6-nitroindazole-1-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding .
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 3-(furan-3-yl)-6-nitroindazole-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group and indazole core play crucial roles in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
- tert-Butyl 3-(furan-3-yl)-6-aminoindazole-1-carboxylate
- tert-Butyl 3-(furan-3-yl)-6-chloroindazole-1-carboxylate
- tert-Butyl 3-(furan-3-yl)-6-methylindazole-1-carboxylate
Uniqueness: tert-Butyl 3-(furan-3-yl)-6-nitroindazole-1-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


